molecular formula C13H12F14N2O2 B14156203 N,N'-bis(Perfluorobutanoyl)1,5-pentanediamine CAS No. 1814-80-8

N,N'-bis(Perfluorobutanoyl)1,5-pentanediamine

Cat. No.: B14156203
CAS No.: 1814-80-8
M. Wt: 494.22 g/mol
InChI Key: HSZXWSFEBIXCLM-UHFFFAOYSA-N
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Description

N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine is a synthetic compound characterized by the presence of perfluorobutanoyl groups attached to a 1,5-pentanediamine backbone. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine typically involves the reaction of 1,5-pentanediamine with perfluorobutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The perfluorobutanoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce amine derivatives.

Scientific Research Applications

N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of stable biomolecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine exerts its effects is primarily through its interaction with other molecules. The perfluorobutanoyl groups provide a hydrophobic surface that can interact with hydrophobic regions of other molecules, leading to the formation of stable complexes. This interaction is crucial in its applications in drug delivery and material science.

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediamine: A precursor in the synthesis of N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine.

    Perfluorobutanoyl Chloride: Another precursor used in the synthesis.

    N,N’-bis(Perfluorooctanoyl)1,5-pentanediamine: A similar compound with longer perfluorinated chains.

Uniqueness

N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine is unique due to its specific combination of perfluorobutanoyl groups and a 1,5-pentanediamine backbone. This combination provides a balance of hydrophobicity and flexibility, making it suitable for a wide range of applications that require both stability and reactivity.

Properties

CAS No.

1814-80-8

Molecular Formula

C13H12F14N2O2

Molecular Weight

494.22 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[5-(2,2,3,3,4,4,4-heptafluorobutanoylamino)pentyl]butanamide

InChI

InChI=1S/C13H12F14N2O2/c14-8(15,10(18,19)12(22,23)24)6(30)28-4-2-1-3-5-29-7(31)9(16,17)11(20,21)13(25,26)27/h1-5H2,(H,28,30)(H,29,31)

InChI Key

HSZXWSFEBIXCLM-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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